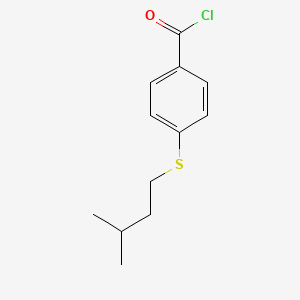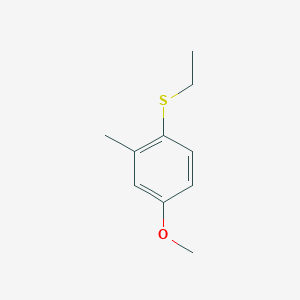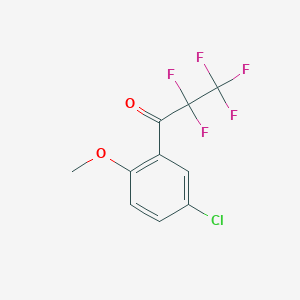
3'-Chloro-6'-methoxy-2,2,3,3,3-pentafluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a chloro group, a methoxy group, and multiple fluorine atoms attached to a propiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Halogenation: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH, KOtBu, methanol
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
- Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-
Uniqueness
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVJZDXFKCDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
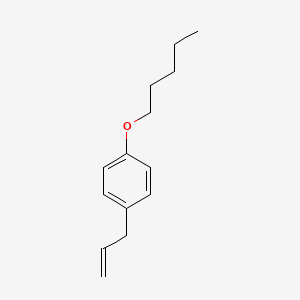
![2-[2-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999044.png)
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999046.png)
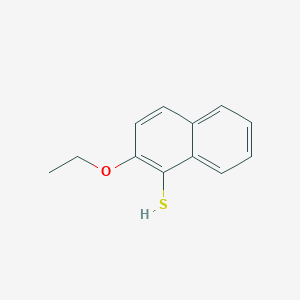
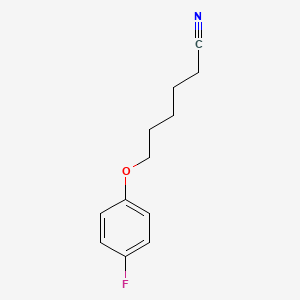
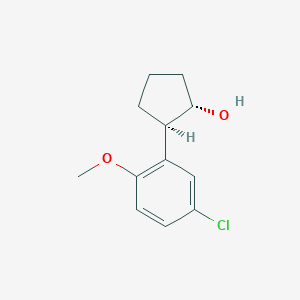
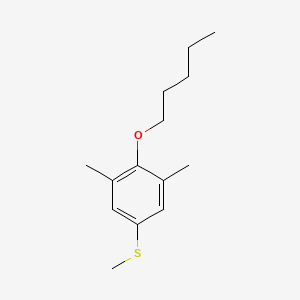

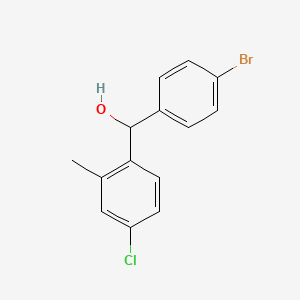
![1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7999088.png)
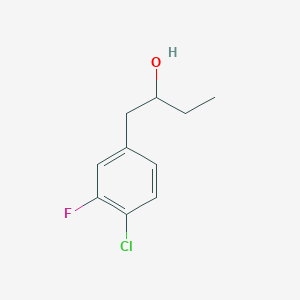
![1-Fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999104.png)
